- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling ReactionChemistrySelect, 2018, 3(42), 11744-11748,
Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

1H-1,3-benzodiazol-2-amine structure
Nome do Produto:1H-1,3-benzodiazol-2-amine
1H-1,3-benzodiazol-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Benzo[d]imidazol-2-amine
- 1H-benzimidazol-2-amine
- benzimidazol-2-ylamine
- 2-aminobenzimidazde
- 2-Aminobenzimidazole
- 2-amino-1H-benzimidazole
- 2-amino-benzimidazol
- 2-amino-benzimidazole
- 2-BENZIMIDAZOLAMINE
- 2-BENZIMIDAZOLYLAMINE
- 2-Iminobenzimidazoline
- AMINO-2-BENZIMIDAZOLE
- benzimidazole-amine
- BenziMidazoloniMide
- usafek-4037
- Benzimidazole, 2-amino-
- 2-Amino benzimidazole
- 1H-1,3-benzodiazol-2-amine
- Caswell No. 033AA
- aminobenzimidazole
- 1H-benzimidazol-2-ylamine
- 1H-Benzoimidazol-2-ylamine
- JWYUFVNJZUSCSM-UHFFFAOYSA-N
- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
- 1H-Benzo[d]imidazole-2-amine
- 2-AB
- 2-Aminobenzoimidazole
- A 0850
- NSC 27793
- NSC 7628
- CCRIS 4354
- Oprea1_243328
- AX7
- 2-ammobenzimidazole
- UNII-E65DE7521V
- Q27103356
- DB-346953
- NSC-7628
- NCGC00091178-01
- benzimidazole amine
- SY032901
- 162938-41-2
- CS-D1373
- EN300-18977
- Imidazole C-2 deriv. 3
- 2fx6
- AI3-60094
- 934-32-7
- SCHEMBL3350089
- W10172
- SRCA-00001
- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
- DTXSID1024465
- EINECS 213-280-6
- EU-0067838
- MFCD00005596
- HY-Y0410
- Tox21_201949
- SCHEMBL2475507
- BRN 0116525
- AKOS000104081
- CAS-934-32-7
- STL283126
- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
- Z104378302
- YSWG454
- TS-01718
- DTXCID004465
- 5-25-10-00372 (Beilstein Handbook Reference)
- 2-Aminobenzimidazole, 97%
- F0266-1828
- STR00452
- BDBM7960
- AMINOBENZIMIDAZOLE, 2-
- 1H-benz[d]imidazole-2-amine
- WLN: T56 BM DNJ CZ
- 2-aminobenzimidazol
- 2fpz
- 1H-benzoimidazol-2-amine
- USAF EK-4037
- E65DE7521V
- BIDD:GT0837
- CHEMBL305513
- 2-Aminobenzimidazole, PESTANAL(R), analytical standard
- HMS1741L08
- NS00010870
- JMC524454 Compound 5
- AQ-738/40188880
- NCGC00257027-01
- Carbendazim metabolite
- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
- A0850
- Tox21_303120
- NCGC00091178-02
- NCGC00259498-01
- 1H-1,3-benzimidazol-2-amine
- NSC-27793
- SB75578
- MLS001074865
- SCHEMBL9098
- NSC7628
- AC-15858
- NSC27793
- Q-101103
- SMR000019082
- BBL033933
- CHEBI:27822
- 1,3-dihydro-benzoimidazol-2-ylidene amine
- 2-AB (2-Amine-1H-benzimidazole)
- HMS2865C12
-
- MDL: MFCD00005596
- Inchi: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
- Chave InChI: JWYUFVNJZUSCSM-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)NC=1N
- BRN: 0116525
Propriedades Computadas
- Massa Exacta: 133.06400
- Massa monoisotópica: 133.064
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 126
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 54.7
- Contagem de Tautomeros: 2
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.1873 (rough estimate)
- Ponto de Fusão: 226-230 °C (lit.)
- Ponto de ebulição: 235.67°C (rough estimate)
- Ponto de Flash: 204.6 °C
- Índice de Refracção: 1.5341 (estimate)
- Solubilidade: <1g/l slightly soluble
- Coeficiente de partição da água: Soluble in water (Slightly).
- PSA: 54.70000
- LogP: 1.72630
- Sensibilidade: Sensitive to light
- Solubilidade: Soluble in water and acetone, slightly soluble in ether and benzene.
1H-1,3-benzodiazol-2-amine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H317,H319,H335
- Declaração de Advertência: P261,P280,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38-43
- Instrução de Segurança: S26-S36/37/39-S22
- RTECS:DD5775000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- TSCA:Yes
- Frases de Risco:R22; R36/37/38
1H-1,3-benzodiazol-2-amine Dados aduaneiros
- CÓDIGO SH:29339990
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazol-2-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 287581-25G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 25G |
¥ 516 | 2022-04-26 | |
Key Organics Ltd | TS-01718-10MG |
1H-Benzimidazol-2-amine |
934-32-7 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-18977-0.1g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18977-2.5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 2.5g |
$27.0 | 2023-09-18 | |
Enamine | EN300-18977-5.0g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 5g |
$29.0 | 2023-05-03 | |
Life Chemicals | F0266-1828-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |
2-Iminobenzimidazoline |
934-32-7 | 98% | 500g |
¥728.0 | 2023-09-08 | |
BAI LING WEI Technology Co., Ltd. | 287581-100G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 100G |
¥ 1439 | 2022-04-26 | |
Fluorochem | 064965-10g |
1H-Benzimidazol-2-amine |
934-32-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 5g |
¥29.90 | 2023-09-04 |
1H-1,3-benzodiazol-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran , Water
Referência
- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)Organic Letters, 2000, 2(3), 397-399,
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Solvents: Water
Referência
- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesisJournal of Chemical Research, 1988, (7),,
Método de produção 5
Condições de reacção
1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
Referência
- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivativesChinese Journal of Chemistry, 2011, 29(5), 1055-1058,
Método de produção 6
Condições de reacção
1.1 Solvents: Methanol , Water ; 1 h, 50 °C
Referência
- Cyanogen bromidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12,
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Solvents: Acetonitrile , Water ; 23 °C
Referência
- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referência
- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide InsertionAngewandte Chemie, 2012, 51(52), 13058-13061,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
Referência
- Copper-promoted one-pot approach: synthesis of benzimidazolesMolecules, 2020, 25(8),,
Método de produção 12
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Referência
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Método de produção 13
Condições de reacção
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt
Referência
- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazolesApplied Catalysis, 2021, 612,,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Referência
- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acidPharma Chemica, 2017, 9(13), 137-140,
Método de produção 15
Condições de reacção
1.1 Solvents: Ethanol , Water ; 1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
Referência
- Synthesis and antiparasitic activity of 1H-benzimidazole derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224,
Método de produção 16
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
Referência
- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approachNew Journal of Chemistry, 2016, 40(9), 8093-8099,
Método de produção 17
Condições de reacção
1.1 Solvents: Water ; rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
Referência
- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,
Método de produção 19
Condições de reacção
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt
Referência
- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and TrichloroacetonitrileLetters in Organic Chemistry, 2019, 16(2), 99-103,
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,
1H-1,3-benzodiazol-2-amine Raw materials
- Tert-BUTYL ISOCYANIDE
- aminoformonitrile
- Formamide
- 1H-Benzimidazole,2-azido-
- 2-Iodoaniline
- Carbendazim
- Guanidine
- Benzimidohydrazide
- Aminoiminomethanesulfonic Acid
- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-
1H-1,3-benzodiazol-2-amine Preparation Products
1H-1,3-benzodiazol-2-amine Literatura Relacionada
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504
-
Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840
-
Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328
-
Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine

Pureza:99%
Quantidade:1kg
Preço ($):247